8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazopurines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials might include substituted anilines, benzyl halides, and imidazoles. Key steps could involve:
Nucleophilic substitution: reactions to introduce the benzyl and phenyl groups.
Cyclization: reactions to form the imidazopurine core.
Methylation: reactions to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalysis: to improve reaction efficiency.
Purification: techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids to exert its effects. The molecular pathways involved could include:
Inhibition of enzyme activity: .
Modulation of receptor signaling: .
Interference with DNA/RNA function: .
Comparison with Similar Compounds
Similar Compounds
8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: .
3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: .
1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: .
Uniqueness
8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the specific combination of substituents on the imidazopurine core. This unique structure could confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-14-7-6-8-20(15(14)2)30-16(3)17(4)31-21-22(27-24(30)31)28(5)25(33)29(23(21)32)13-18-9-11-19(26)12-10-18/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZYFSPCGHCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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